molecular formula C10H8BrNO2 B13705764 3-Bromo-5-(phenoxymethyl)isoxazole

3-Bromo-5-(phenoxymethyl)isoxazole

Cat. No.: B13705764
M. Wt: 254.08 g/mol
InChI Key: WWRIZJRBQJQGJY-UHFFFAOYSA-N
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Description

3-Bromo-5-(phenoxymethyl)isoxazole is a brominated isoxazole derivative utilized as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research . The compound features a bromine atom at the 3-position of the isoxazole ring, which serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. Isoxazole-based molecules constitute a crucial category of heterocyclic compounds with wide-ranging applications across pharmaceutical development due to their diverse biological activities . The 3,5-disubstituted isoxazole scaffold, in particular, is a privileged structure in drug discovery. It is frequently employed as a mimic of acetyl-lysine in the development of inhibitors for bromodomain-containing proteins (BET inhibitors), a promising class of epigenetic anti-cancer agents . Furthermore, isoxazole derivatives have been extensively investigated for their potential antimicrobial, antiviral, antioxidant, and anti-inflammatory properties . The presence of the phenoxymethyl substituent in this specific compound adds structural diversity and can influence its physicochemical properties and biological interactions. Researchers value this reagent for its potential in synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-bromo-5-(phenoxymethyl)-1,2-oxazole

InChI

InChI=1S/C10H8BrNO2/c11-10-6-9(14-12-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

WWRIZJRBQJQGJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=NO2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Phenoxymethyl Isoxazole and Its Precursors

Retrosynthetic Disconnection Strategies for the Isoxazole (B147169) Ring and Substituents

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. For 3-Bromo-5-(phenoxymethyl)isoxazole, two principal disconnection strategies are considered.

The most prominent and widely applied strategy involves a 1,3-dipolar cycloaddition disconnection. This approach breaks the C-O and C-C bonds of the isoxazole ring, leading to a nitrile oxide and an alkyne. For the target molecule, this translates to bromonitrile oxide (a reactive 1,3-dipole) and propargyl phenyl ether (the dipolarophile). The bromonitrile oxide is typically generated in situ from a stable precursor like dibromoformaldoxime. The phenoxymethyl (B101242) group is disconnected via a standard ether linkage, leading back to phenol (B47542) and a propargyl halide.

An alternative disconnection strategy involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound . youtube.com This classical approach severs the two C-N bonds of the isoxazole ring. This would retrosynthetically lead to hydroxylamine and a hypothetical precursor, 1-bromo-4-phenoxy-1,3-butanedione. While a valid pathway for isoxazole synthesis in general, the preparation of the required substituted β-diketone for this specific target can be complex.

Preparation and Optimization of Key Synthetic Intermediates

The success of the synthesis hinges on the efficient preparation of the key building blocks identified during retrosynthetic analysis.

The synthesis of the brominated component is critical. In the context of the 1,3-dipolar cycloaddition, the precursor to bromonitrile oxide is essential. Dibromoformaldoxime serves as a common and effective starting material. It can be prepared through the bromination of formaldoxime. Upon treatment with a base, dibromoformaldoxime readily undergoes dehydrobromination to generate the highly reactive bromonitrile oxide in situ. google.com

Another approach involves the direct bromination of an isoxazole ring. However, controlling the regioselectivity can be challenging. A more controlled method is the halogenation of aldoximes to form hydroximoyl halides, which are direct precursors to nitrile oxides. nih.govresearchgate.net For instance, a generic aldoxime can be treated with N-Bromosuccinimide (NBS) to yield the corresponding hydroximoyl bromide.

The introduction of the phenoxymethyl group is typically achieved through the synthesis of the alkyne precursor, propargyl phenyl ether . This intermediate is commonly prepared via a Williamson ether synthesis, involving the reaction of sodium phenoxide with a propargyl halide, such as propargyl bromide, in a suitable polar aprotic solvent like acetone (B3395972) or DMF.

Alternatively, the phenoxymethyl group could be introduced after the formation of the isoxazole ring. This would involve synthesizing a precursor like 3-bromo-5-(bromomethyl)isoxazole or 3-bromo-5-(chloromethyl)isoxazole . researchgate.netcymitquimica.comchemicalbook.com This intermediate can then react with sodium phenoxide to form the desired ether linkage. The synthesis of 3-phenyl-5-(bromomethyl)isoxazole has been reported via a metal-free, multi-component reaction involving propargyl bromide and an in situ-generated nitrile oxide precursor. researchgate.net

Direct Construction of the Isoxazole Core

The final and most crucial stage is the construction of the heterocyclic isoxazole ring.

The 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for synthesizing 3,5-disubstituted isoxazoles. wikipedia.orgnih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne, to form the five-membered isoxazole ring. researchgate.netnih.gov

In the synthesis of this compound, bromonitrile oxide is generated in situ from dibromoformaldoxime by treatment with a base like potassium bicarbonate or triethylamine. google.com This reactive intermediate is immediately trapped by the dipolarophile, propargyl phenyl ether. The reaction proceeds with high regioselectivity, yielding the desired 3,5-disubstituted isoxazole. The cycloaddition is often performed at room temperature and can be catalyzed by copper(I) salts, although many metal-free procedures have also been developed. researchgate.netnih.govorganic-chemistry.org

Table 1: Representative Conditions for 1,3-Dipolar Cycloaddition in Isoxazole Synthesis

1,3-Dipole PrecursorDipolarophileCatalyst/BaseSolventOutcomeReference
Hydroxyimidoyl ChloridesTerminal AlkynesCu/Al2O3Solvent-free (Ball-milling)3,5-disubstituted isoxazoles nih.gov
AldoximesAlkynestert-butyl nitriteN/A3,5-disubstituted isoxazoles organic-chemistry.org
Dihaloformaldoximes1-Alkyne derivativesPotassium BicarbonateEthyl Acetate / Water3-halo-5-substituted isoxazoles google.com
α-chloro aldoximesPropargyl BromideN/A (metal-free)DMF / Water3-phenyl-5-(bromomethyl)isoxazoles researchgate.net

While the 1,3-dipolar cycloaddition is highly efficient, alternative methods for constructing the isoxazole core exist. One of the most fundamental methods is the condensation of a β-dicarbonyl compound with hydroxylamine . youtube.comwpmucdn.comnih.gov The reaction proceeds through the initial formation of an oxime with one carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. For the target molecule, this would necessitate the challenging synthesis of 1-bromo-4-phenoxy-1,3-butanedione.

A more modern alternative is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes . nih.govresearchgate.net In this methodology, an ynone is first converted to its O-methyl oxime. Subsequent treatment with an electrophilic halogen source, such as iodine monochloride (ICl) or bromine, induces a cyclization to form a 4-haloisoxazole. This product can then be further functionalized. This strategy offers a different regiochemical outcome compared to the nitrile oxide cycloaddition but represents a powerful tool for creating highly substituted isoxazoles.

Regioselective and Stereoselective Synthesis Approaches

The synthesis of this compound hinges on the regioselective construction of the isoxazole ring, ensuring the correct placement of the bromo and phenoxymethyl substituents at the C3 and C5 positions, respectively. A primary and highly effective strategy for achieving this is the [3+2] cycloaddition reaction between a nitrile oxide precursor and a terminal alkyne.

A plausible and regioselective pathway to this compound involves a two-step process. The first step is the synthesis of the key precursor, 3-phenoxy-1-propyne (also known as phenoxymethylacetylene). This is commonly achieved via the Williamson ether synthesis, where phenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the bromide from propargyl bromide.

The second, and key, step is the regioselective cycloaddition to form the isoxazole ring. A highly relevant method involves the reaction of a dihaloformaldoxime, such as dibromoformaldoxime, with a terminal alkyne. In this case, the reaction of 3-phenoxy-1-propyne with dibromoformaldoxime in the presence of a mild base like potassium bicarbonate would be expected to yield this compound with high regioselectivity. The reaction proceeds through the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then undergoes a 1,3-dipolar cycloaddition with the terminal alkyne. The regioselectivity is generally high for the formation of the 3,5-disubstituted isoxazole isomer.

An alternative, though less direct, approach could involve the initial synthesis of 5-(phenoxymethyl)isoxazole, followed by regioselective bromination at the C3 position. The synthesis of 5-(phenoxymethyl)isoxazole could be accomplished by reacting 3-phenoxy-1-propyne with a nitrile oxide generated from a simpler aldoxime, or through the condensation of a phenoxy-substituted 1,3-dicarbonyl compound with hydroxylamine. Subsequent bromination would then be required to introduce the bromine atom at the C3 position.

Stereoselectivity is not a factor in the synthesis of the aromatic isoxazole ring itself. However, if chiral centers were present in the precursors, their integrity during the reaction sequence would be a critical consideration.

Advancements in Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles, aiming to reduce environmental impact and improve efficiency. These principles can be readily applied to the synthesis of this compound and its precursors.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free and aqueous-based methods for isoxazole synthesis represents a significant step towards greener chemistry.

Solvent-Free Reactions: The synthesis of isoxazoles can be effectively carried out under solvent-free conditions, often accelerated by microwave irradiation or mechanical grinding (ball-milling). For instance, the reaction of aldehydes with hydroxylamine hydrochloride and a β-ketoester to form isoxazol-5(4H)-ones has been demonstrated under solvent-free conditions, catalyzed by an agro-waste extract. While not directly forming the target compound, this illustrates the feasibility of solvent-free approaches for the isoxazole core.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved in an aqueous medium via the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. This approach is particularly attractive as it can circumvent the use of hazardous organic solvents and often simplifies work-up procedures. The synthesis of 5-arylisoxazole derivatives from the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride has also been reported in water without the need for a catalyst. This suggests that the final cyclization step to form the isoxazole ring of this compound could potentially be conducted in an aqueous system.

Table 1: Comparison of Reaction Conditions for Isoxazole Synthesis
MethodSolventCatalystTemperatureReaction TimeYieldReference
Williamson Ether Synthesis (for precursor)AcetoneK₂CO₃Reflux-Good
Cycloaddition with DibromoformaldoximeEthyl Acetate/WaterK₂CO₃Room Temp3-24 h>75%
Aqueous Synthesis of 5-ArylisoxazolesWaterNone50 °C2 hHigh
Solvent-Free Isoxazol-5(4H)-one SynthesisGlycerol/Solvent-freeWEOFPA60 °C-Good

The choice of catalyst plays a crucial role in the efficiency and sustainability of a synthetic process. For isoxazole synthesis, research has focused on developing highly active and recyclable catalysts.

Heteropolyacids (HPAs) have emerged as eco-friendly and reusable catalysts for the synthesis of isoxazole derivatives. They are effective in catalyzing the condensation of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride. The use of HPAs can lead to high yields, shorter reaction times, and simple operational procedures.

For the key cycloaddition step, while often proceeding without a metal catalyst, copper catalysts have been employed to improve regioselectivity and allow the reaction to proceed at room temperature, particularly for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes. The development of heterogeneous and recyclable copper catalysts would further enhance the green credentials of this synthetic route.

Atom Economy: Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The [3+2]

Chemical Reactivity and Mechanistic Pathways of 3 Bromo 5 Phenoxymethyl Isoxazole

Reactivity Profiling at the Bromine Atom

The bromine atom at the C3 position of the isoxazole (B147169) ring is a versatile handle for introducing molecular diversity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, with potential for metalation and radical reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C3-bromo substituent on the electron-deficient isoxazole ring makes 3-bromo-5-(phenoxymethyl)isoxazole a suitable electrophilic partner for these transformations. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. bldpharm.com

Suzuki-Miyaura Coupling: This reaction couples the bromoisoxazole with an organoboron reagent (boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents. nih.gov For related 5-bromoisoxazoles, successful Suzuki-Miyaura coupling has been achieved using palladium catalysts like Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand such as P(t-Bu)₃·HBF₄ to yield trisubstituted isoxazoles. researchgate.net Similar conditions, often employing a palladium(II) precatalyst like PdCl₂(dppf)·CH₂Cl₂ and a base such as Cs₂CO₃, are effective for coupling various alkenyl bromides. pressbooks.pub

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the bromoisoxazole and a terminal alkyne. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. semanticscholar.orgmdpi.com The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. mdpi.comsigmaaldrich.com The copper acetylide, formed in situ, undergoes transmetalation to the palladium center, followed by reductive elimination. scispace.com Copper-free variants have also been developed. youtube.com

Other Cross-Coupling Reactions: While specific examples for this compound are not detailed in the surveyed literature, its reactivity profile suggests it would be amenable to other standard cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling the bromoisoxazole with an amine in the presence of a palladium catalyst and a suitable base.

Negishi, Stille, and Hiyama Couplings: These reactions involve organozinc, organotin, and organosilicon reagents, respectively. The general palladium-catalyzed mechanism applies, making these viable, though less common, alternatives for functionalizing the C3 position. sigmaaldrich.com

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromoisoxazoles

Reaction Catalyst System Coupling Partner Base Solvent Typical Yield Reference
Suzuki-Miyaura Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ Aryl/vinyl boronic acid K₃PO₄ Dioxane Good to High researchgate.net
Suzuki-Miyaura PdCl₂(dppf)·CH₂Cl₂ Alkyltrifluoroborate Cs₂CO₃ Toluene/H₂O 49-95% pressbooks.pub
Sonogashira PdCl₂(PPh₃)₂ / CuI Terminal alkyne Amine (e.g., Et₃N) THF/Toluene Good to High semanticscholar.orgmdpi.com
Buchwald-Hartwig Pd₂(dba)₃ / Ligand Amine / Amide NaOt-Bu / K₂CO₃ Toluene / Dioxane N/A N/A
Stille Pd(PPh₃)₄ Organostannane N/A THF / Toluene N/A sigmaaldrich.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-heterocycles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The presence of an electron-deficient aromatic system is crucial for stabilizing the negative charge of this intermediate, thereby activating the substrate towards nucleophilic attack. libretexts.org

The isoxazole ring is inherently electron-poor, which facilitates SNAr reactions at the halogen-substituted carbon. For the related compound 3-bromo-5-(3-fluorophenyl)isoxazole, the bromine atom can be readily displaced by various nucleophiles, such as amines or thiols. researchgate.net Similarly, SNAr reactions have been reported for 5-bromo-1,2,3-triazines using phenols as nucleophiles. libretexts.org For this compound, reaction with nucleophiles like alkoxides, thiolates, or amines under basic conditions (e.g., KOH in DMSO) would be expected to displace the bromide and yield the corresponding 3-substituted isoxazoles. psu.edu The rate and success of the reaction depend on the nucleophilicity of the attacking species and the stability of the intermediate.

Directed metalation, typically through halogen-metal exchange, provides an alternative route to functionalize the C3 position. This involves treating the bromoisoxazole with a strong organometallic base, such as an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. This process generates a potent isoxazolyl-metal nucleophile.

This newly formed organometallic intermediate can then be "quenched" by reacting it with a wide range of electrophiles. For instance, a study on 4-bromo-3,5-disubstituted isoxazoles demonstrated that a magnesium-lithium exchange using a "turbo Grignard" reagent (iPrMgCl·LiCl) successfully generated the C4-isoxazolyl Grignard reagent. researchgate.net This intermediate was subsequently reacted with various electrophiles to produce 4-functionalized isoxazoles in good yields. researchgate.net A similar strategy applied to this compound would likely generate the 3-lithio- or 3-magnesioisoxazole, which could react with electrophiles such as aldehydes, ketones, esters, or carbon dioxide to introduce diverse functional groups at the C3 position.

The reactivity of this compound under radical conditions is not extensively documented in the literature. However, the principles of bond homolysis suggest potential pathways. The carbon-bromine bond can undergo homolytic cleavage, where the bond breaks symmetrically with each atom retaining one electron, to form a bromine radical and an isoxazolyl radical. nagoya-u.ac.jpnih.gov This process typically requires energy input in the form of heat (thermolysis) or UV light (photolysis). semanticscholar.org

While the homolytic dissociation energy of the C-Br bond in this specific molecule has not been reported, it is the likely initiation step in any potential radical chain reaction. imperial.ac.uk Once formed, the isoxazolyl radical could participate in various radical propagation steps, such as hydrogen atom abstraction or addition to multiple bonds. sigmaaldrich.com Photochemical studies on isoxazoles have shown that the N-O bond is particularly susceptible to homolysis under UV irradiation, leading to ring-opening and rearrangement, which may compete with C-Br bond cleavage. researchgate.net

Transformations of the Isoxazole Heterocycle

Beyond functionalization at the C3 position, the isoxazole ring itself can undergo significant transformations, most notably ring-opening reactions that lead to valuable acyclic or alternative heterocyclic structures.

The isoxazole ring is susceptible to cleavage under various conditions, owing to the relatively weak N-O bond.

Reductive Cleavage: The N-O bond can be cleaved reductively using reagents like iron powder with ammonium (B1175870) chloride. Depending on the substituents and subsequent reaction pathways, this can lead to a cascade of reactions, ultimately forming different heterocyclic systems like pyridines.

Photochemical Ring-Opening: Under UV irradiation, isoxazoles can undergo photolysis. The weak N-O bond collapses, typically forming an azirine intermediate, which can then rearrange to an oxazole (B20620) or react with nucleophiles. More recent studies on trisubstituted isoxazoles show that photochemical rearrangement can also lead to the formation of ketenimines, which are versatile synthetic intermediates for producing other heterocycles like pyrazoles. researchgate.net

Base- or Nucleophile-Induced Ring-Opening: In the presence of certain bases or nucleophiles, the isoxazole ring can be opened. For example, treatment with an aromatic aldehyde can lead to a ring transformation that produces furan (B31954) or pyran derivatives. A ring-opening fluorination of C4-substituted isoxazoles has also been developed using an electrophilic fluorinating agent, which proceeds via N-O bond cleavage to yield α-fluorocyanoketones. imperial.ac.uk While this specific reaction requires a C4 substituent, it highlights the susceptibility of the ring to cleavage under electrophilic conditions. For related 3-bromo-2-isoxazolines, ring-opening to form β-hydroxy nitriles has also been reported. nih.gov

Functionalization at Unsubstituted Ring Positions

The C4 position of the isoxazole ring is the sole unsubstituted position and a key site for functionalization. The electronic nature of the isoxazole ring makes this position susceptible to attack by strong nucleophiles or organometallic reagents, often following a deprotonation or metal-halogen exchange pathway.

Direct deprotonation of the C4-hydrogen is challenging due to its relatively low acidity. However, the use of strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures can facilitate lithiation, creating a nucleophilic C4-lithioisoxazole species. This intermediate can then be quenched with various electrophiles to introduce a range of substituents at the C4 position. While direct experimental data on this compound is limited, studies on analogous 3,5-disubstituted isoxazoles demonstrate the feasibility of this approach. For instance, the direct fluorination of 3-substituted 5-(1,3-dioxane) acetal (B89532) isoxazoles at the C4 position has been achieved using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source in the presence of a strong base. academie-sciences.fr

Palladium-catalyzed C-H activation is another powerful tool for the functionalization of heterocycles. Although the C4-H bond in isoxazoles is generally less reactive than C-H bonds in more electron-rich heterocycles, successful C4-arylations of 3,5-disubstituted isoxazoles have been reported. researchgate.net These reactions typically employ a palladium catalyst, a ligand, and an aryl halide. The reaction proceeds through a concerted metalation-deprotonation mechanism or via an oxidative addition pathway. The specific conditions required would depend on the electronic and steric nature of the substituents on the isoxazole ring.

Reactant (Analogous System)Reagents and ConditionsProductYield (%)
3,5-disubstituted isoxazole1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., I₂, DMF)4-substituted-3,5-disubstituted isoxazoleVaries
3,5-disubstituted isoxazoleAr-X, Pd catalyst, ligand, base, solvent, heat4-aryl-3,5-disubstituted isoxazoleVaries
5-(1,3-dioxan-2-yl)-3-phenylisoxazoleNFSI, NaHMDS, THF, -78 °C4-fluoro-5-(1,3-dioxan-2-yl)-3-phenylisoxazole75

Table 1: Representative Functionalization Reactions at the C4 Position of Isoxazoles

Cycloaddition and Pericyclic Reactions of the Isoxazole System

The isoxazole ring can participate in cycloaddition reactions, although its aromatic character makes it less reactive than isolated double bonds. Under thermal or photochemical conditions, the isoxazole ring can undergo ring-opening to form a vinyl-substituted nitrile oxide or an enaminone, which can then participate in cycloaddition reactions. researchgate.net

1,3-dipolar cycloaddition is a common method for the synthesis of isoxazoles themselves, and the reverse reaction, a retro-1,3-dipolar cycloaddition, can occur under forcing conditions, leading to ring fragmentation. rsc.org However, for a pre-formed isoxazole like this compound, cycloaddition reactions involving the ring itself are less common compared to substitution reactions. The stability of the isoxazole ring often requires harsh conditions for it to act as a diene or dipolarophile.

More relevant to the reactivity of the isoxazole system is its potential to undergo ring transformation reactions. For instance, treatment of isoxazoles with reducing agents can lead to the cleavage of the weak N-O bond, providing access to β-hydroxy ketones or γ-amino alcohols after further transformations.

Reactivity of the Phenoxymethyl (B101242) Group

The phenoxymethyl group attached to the C5 position of the isoxazole ring offers multiple sites for chemical modification, including the methylene (B1212753) bridge, the phenyl ring, and the ether linkage.

Transformations at the Methylene Bridge (e.g., Oxidation, Halogenation)

The methylene bridge in the phenoxymethyl group is benzylic-like due to its proximity to the isoxazole ring, which can stabilize radical and anionic intermediates.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group under various oxidative conditions. Reagents like potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or catalytic methods involving transition metals can be employed. The reaction likely proceeds through a radical mechanism, initiated by hydrogen atom abstraction from the methylene group. nih.gov The resulting benzylic radical is stabilized by both the isoxazole and phenyl rings. This transformation would yield the corresponding 5-phenoxycarbonyl-3-bromoisoxazole.

Halogenation: Radical halogenation of the methylene bridge is also a feasible transformation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light) can introduce a halogen atom at the benzylic position. This reaction proceeds via a free radical chain mechanism, where a halogen radical abstracts a benzylic hydrogen to form a stabilized benzylic radical, which then reacts with a halogen source to propagate the chain.

Starting Material (Analogous System)Reagents and ConditionsProduct
TolueneKMnO₄, H₂O, heatBenzoic acid
EthylbenzeneNBS, AIBN, CCl₄, heat1-Bromo-1-phenylethane

Table 2: Representative Transformations at a Benzylic Methylene Bridge

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the phenoxymethyl group is susceptible to electrophilic aromatic substitution. The phenoxy group is an ortho-, para-directing and activating substituent due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the ortho and para positions of the phenyl ring.

The specific outcome of the reaction (mono- vs. di- or tri-substitution) can be controlled by the reaction conditions, including the nature of the electrophile, the solvent, and the temperature. The isoxazole moiety is generally electron-withdrawing and may have a slight deactivating effect on the phenyl ring, but the directing effect of the oxygen atom will be the dominant factor.

Reactant (Analogous System)Reagents and ConditionsMajor Products
AnisoleHNO₃, H₂SO₄o-Nitroanisole and p-Nitroanisole
AnisoleBr₂, FeBr₃o-Bromoanisole and p-Bromoanisole
AnisoleCH₃COCl, AlCl₃o-Methoxyacetophenone and p-Methoxyacetophenone

Table 3: Representative Electrophilic Aromatic Substitution Reactions on a Phenyl Ring with an Activating Group

Ether Cleavage and Exchange Reactions

The ether linkage in the phenoxymethyl group can be cleaved under harsh conditions, typically using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com The cleavage of aryl alkyl ethers with strong acids typically proceeds via an Sₙ2 mechanism at the less hindered alkyl carbon. In the case of this compound, the reaction would likely involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methylene carbon, leading to the formation of 3-bromo-5-(halomethyl)isoxazole and phenol (B47542). Cleavage via an Sₙ1 mechanism is less likely due to the instability of the primary carbocation that would form on the methylene bridge.

Alternatively, catalytic methods for ether cleavage have been developed, offering milder reaction conditions. For example, some transition metal catalysts can facilitate the hydrogenolysis of ether bonds. nih.gov

Reactant (Analogous System)Reagents and ConditionsProducts
AnisoleHI, heatPhenol and Methyl iodide
Benzyl phenyl etherBBr₃, CH₂Cl₂Phenol and Benzyl bromide

Table 4: Representative Ether Cleavage Reactions

Derivatization and Functionalization Strategies for Expanding Molecular Complexity

Divergent Synthesis from 3-Bromo-5-(phenoxymethyl)isoxazole Scaffolds

Divergent synthesis is a powerful strategy in organic chemistry where a single, common intermediate is used to produce a wide range of structurally distinct compounds. The this compound core is an ideal platform for this approach. The presence of the reactive bromine atom and the modifiable phenoxymethyl (B101242) side chain provides two orthogonal handles for functionalization.

Chemists can first exploit the C-Br bond for various coupling or substitution reactions and then manipulate the phenoxymethyl group, or vice versa. This strategic flexibility allows for the systematic expansion of molecular complexity. For instance, a library of compounds can be created by first introducing a set of diverse substituents at the 3-position via C-Br transformations. Each of these new intermediates can then undergo a second set of reactions at the 5-position, such as cleavage of the ether and subsequent derivatization, leading to an exponential increase in the number of final products from a limited set of starting materials. This approach is fundamental in creating compound libraries for high-throughput screening in drug discovery. mdpi.com

Introduction of Diverse Functionalities via C-Br Bond Transformations

The bromine atom at the 3-position of the isoxazole (B147169) ring is a key site for introducing molecular diversity. As a halogen, it serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. google.com These reactions are highly efficient and tolerate a wide range of functional groups, making them indispensable tools in modern organic synthesis.

Palladium-catalyzed reactions are particularly prominent for this purpose. mdpi.com The Suzuki-Miyaura coupling, for example, allows for the formation of a new carbon-carbon bond by reacting the 3-bromoisoxazole (B39813) with various boronic acids or their esters. mdpi.comresearchgate.net This introduces new aryl or alkyl groups at the C3 position. Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of 3-amino-isoxazole derivatives. rsc.orgresearchgate.net Other important transformations include the Sonogashira coupling for introducing alkyne functionalities and the Heck reaction. A patent has described the substitution of the 3-bromo atom with alkoxy groups by reacting the compound with an alcohol in the presence of potassium hydroxide. google.com

Reaction TypeReagent/Catalyst SystemFunctional Group Introduced
Suzuki-Miyaura CouplingAryl/Alkyl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl, Heteroaryl, Alkyl
Buchwald-Hartwig AminationAmine (R-NH₂), Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amino (-NHR)
Sonogashira CouplingTerminal Alkyne, Pd/Cu Catalysts, Base (e.g., Et₃N)Alkynyl (-C≡CR)
Stille CouplingOrganostannane (R-SnBu₃), Pd CatalystAryl, Vinyl, Alkyl
Nucleophilic SubstitutionAlcohol (R-OH), Base (e.g., KOH)Alkoxy (-OR)

This interactive table summarizes common C-Br bond transformations applicable to the this compound scaffold.

Phenoxymethyl Group Manipulation for Novel Ether and Aryl Derivatives

The phenoxymethyl group at the C5 position offers a secondary site for derivatization, primarily through cleavage of the ether linkage or by substitution on the terminal phenyl ring.

Ether Bond Cleavage The ether bond in the phenoxymethyl moiety can be cleaved under strongly acidic conditions to yield a 5-(hydroxymethyl)isoxazole or a 5-hydroxyisoxazole intermediate. youtube.commasterorganicchemistry.com Treatment with strong protic acids like hydrogen iodide (HI) or hydrogen bromide (HBr) can break the C-O bond. youtube.com The reaction typically involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com The choice of reagent can influence whether the cleavage occurs at the alkyl-oxygen bond (to give phenol (B47542) and 5-(bromomethyl)isoxazole) or the aryl-oxygen bond (to give 5-(hydroxymethyl)isoxazole and bromobenzene). Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers. masterorganicchemistry.com

Once generated, the 5-(hydroxymethyl)isoxazole derivative is a versatile intermediate. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used to form new esters or ethers, significantly expanding the range of accessible derivatives. google.com

Reagent(s)TransformationKey Intermediate Product
HBr or HI (strong acid)Ether Cleavage5-(Hydroxymethyl)isoxazole / 5-(Halomethyl)isoxazole
BBr₃ (Lewis acid)Ether Cleavage5-(Hydroxymethyl)isoxazole
HNO₃ / H₂SO₄Electrophilic Nitration3-Bromo-5-((nitrophenoxy)methyl)isoxazole
Br₂ / FeBr₃Electrophilic Bromination3-Bromo-5-((bromophenoxy)methyl)isoxazole

This interactive table outlines strategies for manipulating the phenoxymethyl group to generate novel derivatives.

Phenyl Ring Functionalization The terminal phenyl ring can also be a target for modification, typically through electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation can introduce new substituents, provided the phenoxy group does not render the ring unreactive to the chosen conditions. This allows for the synthesis of novel aryl derivatives while keeping the core isoxazole structure intact.

Design and Synthesis of Compound Libraries based on the Isoxazole Core

The true synthetic power of this compound is realized when the derivatization strategies for the C3 and C5 positions are combined in a combinatorial fashion to generate large compound libraries. mdpi.comnih.gov Such libraries, containing hundreds or thousands of structurally related but distinct molecules, are a cornerstone of modern drug discovery and materials science. rsc.orgresearchgate.net

The design of an isoxazole-based library begins with the selection of two sets of building blocks. The first set consists of diverse reagents for transforming the C-Br bond (e.g., a variety of boronic acids for Suzuki coupling). The second set comprises reagents for modifying the C5-position (e.g., different acyl chlorides to esterify the 5-hydroxymethyl intermediate).

The synthesis can be performed in a parallel format, where the starting scaffold is reacted with each member of the first set of building blocks in separate reaction wells. Following this initial diversification at C3, the resulting products can be subjected to a second reaction step, such as ether cleavage followed by reaction with the second set of building blocks to modify the C5 position. This systematic approach allows for the rapid and efficient generation of a large matrix of compounds, where each molecule has a unique combination of substituents at the C3 and C5 positions. These libraries are then screened for desired biological activities or material properties. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Field and Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR) for Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-Bromo-5-(phenoxymethyl)isoxazole in solution. High-field ¹H and ¹³C NMR provide initial data on the chemical environment of the hydrogen and carbon atoms, while multi-dimensional techniques establish connectivity and spatial relationships.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoxazole (B147169) ring, the methylene (B1212753) bridge, and the phenoxy group. The single proton on the isoxazole ring (H-4) would appear as a singlet. The methylene protons (-CH₂-) would also likely present as a singlet, while the protons of the phenyl ring would exhibit characteristic multiplets in the aromatic region.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the isoxazole ring (C-3, C-4, and C-5) would have distinct chemical shifts influenced by the bromine, oxygen, and nitrogen atoms. nih.gov The signal for C-3 would be significantly affected by the attached bromine atom. The methylene carbon and the carbons of the phenoxy group would also be clearly identifiable. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-4 ~6.5 -
-CH₂- ~5.2 ~65
Phenyl-H ~6.9 - 7.4 -
C-3 - ~145
C-4 - ~102
C-5 - ~170
Phenyl C-O - ~158

Note: Predicted values are based on data from analogous isoxazole structures and are solvent-dependent.

Multi-Dimensional NMR: To confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, within the phenyl ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. For this compound, NOESY could reveal the preferred conformation of the phenoxymethyl (B101242) side chain relative to the isoxazole ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₈BrNO₂), HRMS would provide a measured mass accurate to several decimal places, confirming its elemental composition. rsc.orgbeilstein-journals.org

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern, which serves as a molecular fingerprint and further corroborates the structure. rsc.orgresearchgate.net Expected fragmentation pathways for this compound would include:

Benzylic cleavage: Loss of the phenoxy group (•OPh) or the entire phenoxymethyl radical (•CH₂OPh) to give characteristic fragment ions.

Isoxazole ring cleavage: The isoxazole ring can undergo characteristic fragmentation, often involving the loss of CO, NO, or other small neutral molecules. massbank.eu

Loss of Bromine: Cleavage of the C-Br bond would result in an ion peak corresponding to the loss of a bromine atom.

**Table 2: Predicted HRMS Fragments for this compound (C₁₀H₈BrNO₂) **

Fragment Ion Proposed Structure Predicted m/z
[M]⁺ C₁₀H₈⁷⁹BrO₂N⁺ 252.9766
[M]⁺ C₁₀H₈⁸¹BrO₂N⁺ 254.9745
[M - OPh]⁺ C₄H₃BrN⁺ 159.9479
[M - Br]⁺ C₁₀H₈O₂N⁺ 174.0555

Note: m/z values are for the monoisotopic masses.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. acs.org The spectra are complementary and serve as a unique "fingerprint" for the compound.

For this compound, key vibrational modes would be associated with the isoxazole ring, the phenoxy group, and the C-Br bond.

Isoxazole Ring: Characteristic stretches for C=N, N-O, and C-O bonds are expected. researchgate.net

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region are indicative of the phenyl group.

Ether Linkage: A strong C-O-C asymmetric stretching band would be prominent.

C-Br Bond: The C-Br stretching vibration is expected to appear in the lower frequency region of the infrared spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Alkyl C-H Stretch 2980 - 2850
Isoxazole C=N Stretch 1620 - 1550
Aromatic C=C Stretch 1600 - 1450
Ether C-O-C Asymmetric Stretch 1260 - 1200
Isoxazole N-O Stretch 1000 - 900

Single Crystal X-ray Diffraction for Solid-State Structure and Stereochemistry

While NMR provides the structure in solution, single-crystal X-ray diffraction offers the most definitive and precise picture of the molecule's three-dimensional arrangement in the solid state. If a suitable single crystal of this compound can be grown, this technique would unambiguously determine:

Connectivity and Constitution: Confirming the atomic connections.

Bond Lengths and Angles: Providing precise measurements of all bond parameters.

Conformation: Revealing the exact dihedral angles, such as the orientation of the phenoxymethyl group relative to the planar isoxazole ring.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice through interactions like hydrogen bonds or π-stacking.

This method is considered the gold standard for structural elucidation and would provide indisputable proof of the compound's identity and solid-state conformation. ipb.pt

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit a response in chiroptical spectroscopy. However, if a chiral center were introduced, for example, by substitution on the methylene bridge or the phenyl ring, techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be indispensable for assigning the absolute configuration of the resulting enantiomers. jasco-global.comresearchgate.net

The methodology involves:

Separation of Enantiomers: The racemic mixture of the chiral derivative would first be separated using chiral chromatography.

Spectral Measurement: The ECD and VCD spectra of each isolated enantiomer are recorded. Enantiomers will produce mirror-image spectra. mdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the theoretical ECD and VCD spectra for a specific absolute configuration (e.g., R or S). rsc.org

Comparison and Assignment: The experimentally measured spectrum is compared to the computationally predicted spectrum. A match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of that enantiomer. nih.gov This combined experimental and computational approach is a powerful, non-destructive method for stereochemical determination. jasco-global.com

Theoretical and Computational Investigations of 3 Bromo 5 Phenoxymethyl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and stability of 3-Bromo-5-(phenoxymethyl)isoxazole. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(2d,2p), are employed to optimize the molecular geometry and calculate key electronic properties. researchgate.net The resulting data includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally indicates higher reactivity. cosmosscholars.com

The molecular electrostatic potential (MEP) map is another valuable output from these calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.gov For this compound, the electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring, along with the bromine atom, are expected to be regions of negative potential, while the hydrogen atoms of the phenoxy group would exhibit positive potential.

Table 1: Calculated Electronic Properties of Isoxazole Derivatives

PropertyDescriptionTypical Calculated Values for related compounds
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.-6.0 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.-1.0 to -2.5 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability.4.0 to 5.5 eV
Dipole Moment A measure of the overall polarity of the molecule.2.0 to 4.0 Debye

Note: The values presented are typical for related isoxazole derivatives and provide an expected range for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in mapping out the reaction pathways and identifying the transition states involved in the synthesis and reactions of this compound. By modeling the potential energy surface of a reaction, chemists can understand the step-by-step mechanism, including the formation of intermediates and the energy barriers that must be overcome.

For instance, the synthesis of isoxazole derivatives often involves cycloaddition reactions. mdpi.com Computational studies can model these reactions to determine whether they proceed via a concerted or stepwise mechanism. The geometry and energy of the transition states can be calculated, providing insights into the factors that control the reaction rate and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in biological systems. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the molecule's dynamic behavior.

Conformational analysis involves identifying the stable conformers of the molecule and their relative energies. For this compound, this would involve rotation around the single bonds connecting the phenoxy group to the isoxazole ring and the methylene (B1212753) bridge. The potential energy surface can be scanned to locate the global minimum and other low-energy conformers. researchgate.net

Molecular dynamics simulations provide a time-resolved view of the molecule's motion. cosmosscholars.com By simulating the molecule's trajectory over time, researchers can study its flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. These simulations can reveal the most populated conformations and the timescales of conformational transitions.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and assign its spectral features.

For this compound, DFT calculations can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are often in good agreement with experimental spectra and can aid in the structural elucidation of the compound and its derivatives. mdpi.com Similarly, the vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated and compared with experimental spectra to identify characteristic vibrational modes of the isoxazole ring and the phenoxymethyl (B101242) substituent.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Isoxazole Derivative

Spectroscopic TechniquePredicted Parameter (Computational)Experimental Parameter
¹H NMR Chemical shifts (ppm) for specific protonsChemical shifts (ppm) from NMR spectrum
¹³C NMR Chemical shifts (ppm) for specific carbonsChemical shifts (ppm) from NMR spectrum
IR Spectroscopy Vibrational frequencies (cm⁻¹) for key functional groupsAbsorption bands (cm⁻¹) from IR spectrum

Note: This table illustrates the correlation that can be achieved between predicted and experimental data for isoxazole derivatives.

Rational Design of New Derivatives through In Silico Modeling

The insights gained from computational studies of this compound can be leveraged for the rational design of new derivatives with improved properties. In silico modeling allows for the virtual screening of a large number of potential derivatives, saving time and resources compared to traditional synthesis and testing. researchgate.net

By modifying the substituents on the phenoxy ring or the isoxazole core, researchers can computationally predict how these changes will affect the molecule's electronic properties, stability, and potential biological activity. For example, molecular docking studies can be used to design derivatives that bind more effectively to a specific biological target. frontiersin.org This structure-based drug design approach is a powerful strategy in medicinal chemistry. The use of ADME (absorption, distribution, metabolism, and excretion) predictions from computational models can also guide the design of derivatives with better pharmacokinetic profiles. researchgate.net

Synthetic Utility and Advanced Applications of 3 Bromo 5 Phenoxymethyl Isoxazole

Role as a Versatile Building Block in Complex Organic Synthesis

Isoxazoles, in general, are considered masked 1,3-dicarbonyl equivalents and serve as pivotal intermediates for constructing a variety of nitrogen-containing heterocycles with molecular complexity. rsc.org The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov

Table 1: Reactivity of Functional Groups in 3-Bromo-5-(phenoxymethyl)isoxazole

Functional GroupPositionReactivity and Synthetic Potential
Bromine3Can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. It can also be substituted by other functional groups.
Phenoxymethyl (B101242)5The ether linkage can be cleaved under specific conditions to reveal a hydroxymethyl group, which can be further functionalized. The phenyl ring can also be substituted to modulate the electronic and steric properties of the molecule.

The versatility of the isoxazole (B147169) ring is further demonstrated by its ability to undergo ring-opening reactions to yield other valuable synthetic intermediates. For instance, the N-O bond of the isoxazole ring can be cleaved to produce enaminones, γ-amino alcohols, and β-hydroxy nitriles. researchgate.net

Precursor for Advanced Materials (e.g., Polymers, Liquid Crystals, Optoelectronic Components)

The rigid and polar nature of the isoxazole ring makes it an attractive component for the design of advanced materials. Isoxazole derivatives have been identified as promising templates for the development of liquid crystals due to their structural and electronic features. nih.gov

The incorporation of isoxazole moieties into polymer backbones or as pendant groups can impart unique thermal, mechanical, and electronic properties to the resulting materials. The ability to functionalize the isoxazole ring at multiple positions allows for the fine-tuning of these properties. For instance, the introduction of long alkyl or alkoxy chains can promote the formation of liquid crystalline phases. nih.gov Research has shown that isoxazole derivatives can exhibit smectic and nematic liquid crystal phases, which are crucial for applications in displays and other optoelectronic devices. nih.govrsc.org The specific type of mesophase can be influenced by the nature of the substituents on the isoxazole core. nih.gov

Application in Supramolecular Chemistry and Self-Assembly Processes

The isoxazole ring, with its combination of heteroatoms and a π-system, can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. These interactions are fundamental to the fields of supramolecular chemistry and self-assembly.

The ability of isoxazole-containing molecules to self-assemble into well-defined nanostructures is of great interest for the development of functional materials. For example, the self-organization of isoxazole-based compounds through intermolecular hydrogen bonding can lead to the formation of gels. nih.gov The design of isoxazole derivatives with specific recognition motifs can lead to the formation of complex supramolecular architectures with potential applications in sensing, catalysis, and drug delivery.

Development of Chemical Probes and Tags for Non-Biological Research

The unique spectroscopic properties and chemical reactivity of the isoxazole ring make it a suitable scaffold for the development of chemical probes and tags. These tools are essential for studying a wide range of chemical and physical processes in non-biological systems.

For instance, isoxazole derivatives can be designed to exhibit fluorescence, which can be modulated by their environment or by binding to specific analytes. This property can be exploited for the development of fluorescent sensors for detecting metal ions or other small molecules. The ability to easily introduce different functional groups onto the isoxazole core allows for the creation of a library of probes with tailored specificities and response mechanisms.

Ligand and Catalyst Precursor Development for Organometallic Chemistry

The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions, making isoxazole derivatives potential ligands in organometallic chemistry. researchgate.netrsc.org The formation of metal complexes with isoxazole-based ligands can lead to the development of new catalysts with unique reactivity and selectivity. rsc.org

The electronic properties of the isoxazole ring can be tuned by the substituents at the 3- and 5-positions, which in turn can influence the catalytic activity of the resulting metal complex. The "this compound" can serve as a precursor for the synthesis of more elaborate ligands. The bromine atom can be used as a handle for further functionalization, allowing for the introduction of other coordinating groups to create multidentate ligands. These ligands can then be used to stabilize various transition metals, leading to the formation of catalysts for a wide range of organic transformations.

Q & A

Q. What are the established synthetic routes for preparing 3-Bromo-5-(phenoxymethyl)isoxazole, and what factors influence regioselectivity in its formation?

  • Methodological Answer : The synthesis of brominated isoxazoles often involves cycloaddition reactions or functionalization of preformed isoxazole cores. For example:
  • Nitrile Oxide Cycloaddition : React alkynes with in situ-generated nitrile oxides (e.g., from hydroxamoyl chlorides) under metal-free conditions to form the isoxazole ring .
  • Post-synthetic Bromination : Introduce bromine via electrophilic substitution using reagents like NBS (N-bromosuccinimide) or direct halogenation at the 3-position of the isoxazole ring .
    Regioselectivity is influenced by electronic effects (e.g., electron-donating substituents directing bromination) and steric hindrance. Microwave-assisted synthesis can enhance yield and selectivity .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be optimized for characterizing structural ambiguities in brominated isoxazole derivatives?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks caused by aromatic protons or bromine-induced deshielding .
  • X-ray Crystallography : Resolve regiochemistry of bromine substitution and confirm spatial arrangements of the phenoxymethyl group. For example, C–H···π interactions in crystal packing can stabilize specific conformations .
  • IR Spectroscopy : Identify functional groups (e.g., C–Br stretch at ~550 cm1^{-1}) and hydrogen-bonding patterns .

Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?

  • Methodological Answer :
  • Anti-inflammatory Activity : Use COX-2 inhibition assays (e.g., ELISA-based monitoring of prostaglandin E2_2 levels) .
  • Antimicrobial Screening : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : Assess via MTT assay on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity before advancing to target-specific studies .

Advanced Research Questions

Q. What computational strategies (DFT, molecular docking) are effective in predicting the bioactivity of this compound derivatives against inflammatory targets?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) linked to reactivity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 or NF-κB. Prioritize poses with strong hydrogen bonding to catalytic residues (e.g., Tyr-385 in COX-2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and identify key interaction dynamics .

Q. How should researchers address contradictions in reported biological activity data for isoxazole derivatives with similar substitution patterns?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, assay protocols) to isolate structural vs. methodological variables .
  • SAR Analysis : Systematically vary substituents (e.g., phenoxymethyl vs. fluorophenyl groups) to quantify contributions to activity .
  • Crystallographic Validation : Resolve whether crystal packing forces (e.g., C–H···N interactions) alter bioactive conformations .

Q. What mechanistic insights explain the photostability or photodissociation pathways of this compound under UV exposure?

  • Methodological Answer :
  • Laser Photolysis : Use time-resolved spectroscopy to detect transient intermediates (e.g., radicals from C–Br bond cleavage) .
  • Theoretical Studies : Map potential energy surfaces (CASSCF/DFT) to identify low-energy conical intersections driving photodegradation .
  • Product Analysis : Characterize photoproducts via GC-MS or HPLC to distinguish between direct dissociation (Br loss) and rearrangement pathways .

Q. How can toxicity profiles of this compound be evaluated using in silico and in vitro approaches?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate acute toxicity (e.g., LD50_{50}), hepatotoxicity, and bioaccumulation potential .
  • Reactive Metabolite Screening : Incubate with liver microsomes (e.g., human S9 fraction) and track glutathione adducts via LC-MS to assess metabolic activation risks .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation assay) to evaluate mutagenic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.